O6-Acetylmorphine hydrochloride
Description
O⁶-Acetylmorphine hydrochloride (6-Monoacetylmorphine) is a semi-synthetic opioid derivative of morphine, where an acetyl group replaces the hydroxyl group at the 6-position of the morphine structure. It is a metabolite of heroin (diacetylmorphine) and exhibits potent μ-opioid receptor agonist activity, contributing to analgesic and euphoric effects.
Structure
3D Structure of Parent
Properties
CAS No. |
36418-22-1 |
|---|---|
Molecular Formula |
C19H22ClNO4 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;hydrochloride |
InChI |
InChI=1S/C19H21NO4.ClH/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2;/h3-6,12-13,15,18,22H,7-9H2,1-2H3;1H/t12-,13+,15-,18-,19-;/m0./s1 |
InChI Key |
PPFQPUQSNFAKGV-ZQGPYOJVSA-N |
SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C.Cl |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C.Cl |
Canonical SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C.Cl |
Other CAS No. |
63690-08-4 36418-22-1 |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Opioid Hydrochlorides
Structural and Pharmacokinetic Comparisons
The following table highlights key differences in molecular structure, pharmacological activity, and regulatory status among O⁶-acetylmorphine hydrochloride and analogous compounds:
Key Observations :
- O⁶-Acetylmorphine HCl ’s acetyl group enhances lipophilicity compared to morphine, accelerating blood-brain barrier penetration and onset of action. This property is shared with heroin but distinct from ethylmorphine’s 3-O-ethyl modification, which reduces potency and delays metabolism .
- Oxycodone HCl ’s structural rigidity (14-hydroxy and 6-ketone groups) confers higher oral bioavailability and prolonged duration compared to morphine derivatives .
Analytical and Regulatory Comparisons
Analytical methods for opioid hydrochlorides often employ reversed-phase HPLC (RP-HPLC), as validated for compounds like amitriptyline hydrochloride and dosulepin hydrochloride in the evidence (Tables 3, 6, 8) .
Regulatory Status :
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